molecular formula C44H51F3N8O8 B12976119 methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B12976119
M. Wt: 876.9 g/mol
InChI Key: SUCWQEFRFWDSTM-GIOOZNHKSA-N
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Description

The compound “methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzimidazole and naphthalene moieties.
  • Coupling reactions to attach the methoxycarbonylamino and other functional groups.
  • Final purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Interacting with nucleic acids: Influencing gene expression and protein synthesis.

    Altering cellular processes: Affecting cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups and structural features. Examples may include:

    Analogous carbamates: Compounds with similar carbamate functional groups.

    Benzimidazole derivatives: Compounds containing the benzimidazole moiety.

    Naphthalene derivatives: Compounds with the naphthalene ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.

Properties

Molecular Formula

C44H51F3N8O8

Molecular Weight

876.9 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H50N8O6.C2HF3O2/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;3-2(4,5)1(6)7/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);(H,6,7)/t33-,34-,35-,36-;/m0./s1

InChI Key

SUCWQEFRFWDSTM-GIOOZNHKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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